Azilsartan trimethylethanolamine
Description
Contextualizing Angiotensin II Receptor Blockers (ARBs) in Drug Discovery
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is angiotensin II, a peptide hormone that causes vasoconstriction, stimulates the release of aldosterone (B195564) (which promotes sodium and water retention), and contributes to cardiac stimulation. nih.govfda.gov The discovery of drugs that could inhibit the RAAS was a major advancement in cardiovascular medicine.
Angiotensin II Receptor Blockers (ARBs) are a class of drugs designed to specifically block the action of angiotensin II. ontosight.ai They selectively inhibit the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor, which is found in numerous tissues, including vascular smooth muscle and the adrenal gland. fda.govdrugbank.com By blocking this interaction, ARBs prevent the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure. ontosight.ai This targeted mechanism of action has made ARBs a cornerstone in the management of hypertension. ebi.ac.uk The drug discovery journey for ARBs has led to the development of several molecules, often ending in the suffix "-sartan," including valsartan (B143634), olmesartan (B1677269), and candesartan (B1668252), with ongoing research focused on identifying agents with improved potency, receptor affinity, and duration of action. nih.govnih.gov
Azilsartan (B1666440) Trimethylethanolamine as an Active Pharmaceutical Moiety
The pharmacologically active component is azilsartan itself. Azilsartan trimethylethanolamine is a salt formulation of this active moiety. nih.govontosight.ai Another, more extensively studied formulation, is azilsartan medoxomil, an orally administered prodrug. rxreasoner.com A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. ebi.ac.uk In the case of azilsartan medoxomil, it is rapidly hydrolyzed to azilsartan in the gastrointestinal tract during absorption. nih.govfda.gov
Azilsartan exhibits a high affinity and selectivity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. drugbank.com Preclinical research has distinguished azilsartan from other ARBs by its exceptionally strong binding to and slow dissociation from the AT1 receptor. ebi.ac.ukdrugbank.com This "insurmountable" antagonism is believed to contribute to its potent and sustained effects. drugbank.com The chemical properties of azilsartan and its related compounds are summarized in the table below.
| Property | Value |
| Compound Name | Azilsartan |
| Molecular Formula | C25H20N4O5 |
| Parent Compound of | This compound, Azilsartan medoxomil |
| Compound Name | This compound |
| Molecular Formula | C30H33N5O6 nih.gov |
| Description | A salt form of azilsartan. medkoo.com |
| Compound Name | Azilsartan medoxomil |
| Molecular Formula | C30H24N4O8 |
| Description | A prodrug of azilsartan. ebi.ac.uk |
| Absolute Bioavailability | Approximately 60% nih.gov |
| Plasma Protein Binding | >99% nih.gov |
| Metabolism | Metabolized by CYP2C9 to inactive metabolites. drugbank.com |
| Elimination Half-life | Approximately 11 hours nih.gov |
This table provides an interactive summary of the key properties of Azilsartan and its related forms based on available research data.
Preclinical Research Landscape of this compound
The preclinical research for azilsartan has been extensive, primarily utilizing the prodrug azilsartan medoxomil to study the effects of the active moiety in various in vitro and in vivo models. These studies have established a unique pharmacological profile for azilsartan beyond its fundamental antihypertensive action. researchgate.netnih.gov
In Vitro Studies: In vitro experiments have been crucial in elucidating the molecular mechanism of azilsartan. These studies have demonstrated its superior AT1 receptor binding characteristics compared to other ARBs. ebi.ac.uk Formulation studies have also been conducted to improve the poor aqueous solubility of azilsartan medoxomil by developing nanosuspensions, which showed enhanced dissolution rates in simulated gastric fluids. globalresearchonline.netimedpub.comresearchgate.net
Animal Model Research: Preclinical studies in animal models have provided significant insights into the physiological effects of azilsartan. In spontaneously hypertensive obese rats (SHROB), a model of cardiometabolic syndrome, azilsartan medoxomil not only demonstrated antihypertensive effects but also markedly improved vascular endothelial function, and showed strong kidney and heart protective effects. researchgate.net These protective effects included lower albuminuria, reduced glomerular injury, improved left ventricular function, and attenuated cardiac fibrosis. researchgate.net
Further research in obese Koletsky rats revealed that azilsartan treatment improved insulin (B600854) sensitivity, an effect that was independent of reductions in food intake or body weight gain. nih.gov The study also noted that azilsartan downregulated the expression of 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome. nih.gov
In a rat model of angiotensin II-induced hypertension, azilsartan treatment was found to increase circulating levels of Angiotensin-(1–7), a peptide with vasodilatory and anti-proliferative effects, suggesting activation of the protective axis of the RAAS. oup.com This study also observed that azilsartan attenuated renal damage and cardiac hypertrophy. oup.com Other animal studies have shown that azilsartan offers vasculoprotection in diabetes-induced cerebrovascular remodeling. nih.gov
The table below summarizes key findings from comparative preclinical studies.
| Preclinical Model | Key Findings for Azilsartan | Comparator ARBs | Reference |
| In Vitro Receptor Binding Assays | Slower dissociation from AT1 receptors | Olmesartan, Valsartan | ebi.ac.ukdrugbank.com |
| Obese Koletsky Rats (Metabolic Syndrome Model) | Improved insulin sensitivity, independent of weight loss | Not specified in study | nih.gov |
| Spontaneously Hypertensive Obese Rats (SHROB) | Improved endothelial function, renal protection, reduced cardiac fibrosis | Not specified in study | researchgate.net |
| Angiotensin II-Infused Rats | Increased plasma Angiotensin-(1-7) levels | Olmesartan | oup.com |
This interactive table highlights significant preclinical findings for Azilsartan in various research models.
These preclinical findings collectively demonstrate a broad spectrum of potential therapeutic benefits for the active moiety, azilsartan, stemming from its potent and unique interaction with the AT1 receptor and its influence on various pathophysiological pathways. nih.gov
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5.C5H14NO/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22;1-6(2,3)4-5-7/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFEJSMFMFCIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)[O-].C[N+](C)(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309776-70-2 | |
| Record name | Azilsartan trimethylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309776702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZILSARTAN TRIMETHYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RDT9MR9SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Molecular Mechanisms
Angiotensin II Type 1 Receptor (AT1R) Binding Kinetics and Affinity
The interaction of azilsartan (B1666440) with the AT1 receptor is characterized by its high affinity and a remarkably slow dissociation rate, which are key determinants of its potent and long-lasting pharmacological action. faiusr.comresearchgate.net
Quantitative receptor binding assays have been employed to determine the affinity of azilsartan for the AT1 receptor. In radioligand binding studies using human AT1 receptors, azilsartan demonstrated potent inhibition of the specific binding of ¹²⁵I-Sar¹-Ile⁸-angiotensin II. These assays revealed an IC₅₀ value—the concentration required to inhibit 50% of the radioligand binding—of 2.6 nM for azilsartan. nih.gov For comparison, other ARBs such as olmesartan (B1677269), telmisartan (B1682998), and valsartan (B143634) showed IC₅₀ values of 6.7 nM, 5.1 nM, and 44.9 nM, respectively, in the same study. nih.gov
Further studies have established that azilsartan possesses a very high selectivity for the AT1 receptor, exhibiting a more than 10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor. drugbank.comnih.gov One report specified a dissociation constant (Kd) of 3.1 nM for the AT1 receptor versus 121 µM for the AT2 receptor, highlighting its exceptional selectivity.
| Compound | AT1R Binding Affinity (IC₅₀, nM) | Source |
|---|---|---|
| Azilsartan | 2.6 | nih.gov |
| Olmesartan | 6.7 | nih.gov |
| Telmisartan | 5.1 | nih.gov |
| Valsartan | 44.9 | nih.gov |
| Irbesartan (B333) | 15.8 | nih.gov |
A defining characteristic of azilsartan is its slow dissociation from the AT1 receptor, which contributes to its insurmountable antagonism and prolonged duration of action. faiusr.comnih.gov This has been demonstrated in washout experiments where, after initial binding, the free drug is removed, and the remaining receptor-bound drug's effect is measured.
In radioligand binding assays, the inhibitory effect of azilsartan persisted significantly even after washout, with a post-washout IC₅₀ value of 7.4 nM. nih.gov In stark contrast, the binding of other ARBs was markedly attenuated after washout. For instance, the post-washout IC₅₀ values for olmesartan and telmisartan were 242.5 nM and 191.6 nM, respectively, while the binding for valsartan and irbesartan was almost completely reversed (IC₅₀ >10,000 nM). nih.gov This indicates that azilsartan remains bound to the receptor for a longer period, continuing to exert its blocking effect. researchgate.netnih.gov This tight binding and slow dissociation are thought to be responsible for the sustained antihypertensive effects observed in clinical settings. nih.gov
| Compound | AT1R Binding (IC₅₀, nM) Pre-Washout | AT1R Binding (IC₅₀, nM) Post-Washout | Source |
|---|---|---|---|
| Azilsartan | 2.6 | 7.4 | nih.gov |
| Olmesartan | 6.7 | 242.5 | nih.gov |
| Telmisartan | 5.1 | 191.6 | nih.gov |
| Valsartan | 44.9 | >10,000 | nih.gov |
| Irbesartan | 15.8 | >10,000 | nih.gov |
AT1R Antagonism and Inverse Agonism
Azilsartan not only blocks the action of the agonist angiotensin II (antagonism) but also inhibits the basal, agonist-independent activity of the AT1 receptor (inverse agonism). nih.govnih.gov
The binding of angiotensin II to the AT1 receptor activates the Gq/11 protein, leading to a signaling cascade that includes the production of inositol (B14025) phosphates (IP), such as inositol 1-phosphate (IP1). nih.gov The antagonistic properties of ARBs can be quantified by their ability to inhibit this agonist-induced IP accumulation.
In a cell-based assay, azilsartan potently inhibited angiotensin II-induced IP1 accumulation with an IC₅₀ value of 9.2 nM. nih.gov This potency was comparable to olmesartan (IC₅₀ = 12.2 nM) and superior to valsartan (IC₅₀ = 59.8 nM). nih.gov Crucially, mirroring the binding assay results, the functional antagonism of azilsartan was highly resistant to washout. The post-washout IC₅₀ for IP1 inhibition was 81.3 nM for azilsartan, whereas for olmesartan and valsartan, the values were 908.5 nM and 22,664.4 nM, respectively. nih.gov This demonstrates a persistent functional blockade of the AT1 receptor signaling pathway long after the free drug has been removed. nih.gov
| Compound | Inhibition of Ang II-induced IP1 Accumulation (IC₅₀, nM) Pre-Washout | Inhibition of Ang II-induced IP1 Accumulation (IC₅₀, nM) Post-Washout | Ratio (Post/Pre) | Source |
|---|---|---|---|---|
| Azilsartan | 9.2 | 81.3 | 9 | |
| Olmesartan | 12.2 | 908.5 | 74 | |
| Valsartan | 59.8 | 22,664.4 | 379 |
Some G-protein coupled receptors, including the AT1 receptor, can exhibit a low level of constitutive activity even in the absence of an agonist. nih.gov Inverse agonists are ligands that bind to these receptors and reduce their basal activity.
While the basal activity of the wild-type AT1 receptor is typically too low to robustly measure inverse agonism, studies using a constitutively active mutant of the human AT1 receptor (N111G mutant) have been instrumental. nih.gov In cells expressing this mutant receptor, azilsartan was shown to significantly suppress the basal, agonist-independent accumulation of IP1 in a concentration-dependent manner. nih.gov This confirmed that azilsartan acts as an inverse agonist. nih.gov Comparative studies demonstrated that azilsartan exhibits significantly stronger inverse agonism than candesartan (B1668252). nih.gov This enhanced inverse agonist activity is attributed to the unique 5-oxo-1,2,4-oxadiazole moiety of azilsartan, which allows for a stronger hydrogen bond interaction with the Gln²⁵⁷ residue of the AT1 receptor. nih.gov This stronger interaction is believed to be crucial for inducing its potent inverse agonism. nih.gov
Downstream Signaling Pathway Modulation
Renin-Angiotensin-Aldosterone System (RAAS) Interaction Mechanisms
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A key player in this system is angiotensin II, a potent vasoconstrictor that binds to AT1 receptors on vascular smooth muscle and the adrenal gland. drugbank.compatsnap.com This binding action triggers a series of physiological responses, including vasoconstriction and the release of aldosterone (B195564), a hormone that promotes sodium and water retention by the kidneys. patsnap.com
Azilsartan trimethylethanolamine functions by selectively blocking these AT1 receptors, thereby preventing angiotensin II from exerting its pressor effects. ontosight.aipatsnap.com This antagonism leads to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure. patsnap.com Furthermore, by inhibiting the release of aldosterone, azilsartan facilitates the excretion of sodium and water, which further contributes to its antihypertensive effect. patsnap.com Notably, azilsartan exhibits a high affinity for and slow dissociation from the AT1 receptor, which may contribute to its sustained antihypertensive action. patsnap.comresearchgate.net
Intracellular Signaling Cascades Affected by AT1R Blockade
The blockade of the AT1 receptor by azilsartan initiates a series of changes in intracellular signaling. By preventing the binding of angiotensin II, azilsartan inhibits the activation of downstream signaling pathways typically triggered by this hormone. These pathways are central to the cellular processes that lead to vasoconstriction and inflammation.
In the context of abdominal aortic aneurysms, for instance, angiotensin II has been shown to activate the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades, leading to the activation of matrix metalloproteinases (MMPs) that degrade the extracellular matrix. mednexus.org By blocking angiotensin II, azilsartan can attenuate the activation of these pro-inflammatory pathways. mednexus.org
Pleiotropic Mechanisms Beyond Canonical AT1R Blockade
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Activation
Emerging evidence suggests that azilsartan's therapeutic effects may extend beyond its direct interaction with the RAAS. One such mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway. While direct and extensive research on this compound's specific interaction with PPARγ is still developing, the broader class of ARBs has been shown to modulate this pathway, which is involved in regulating inflammation and metabolism.
Modulation of Inflammatory Mediators (e.g., IL-1β, TNF-α)
Azilsartan has demonstrated the ability to modulate key inflammatory mediators. In a study on experimental periodontitis in rats, treatment with azilsartan resulted in a significant reduction in the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) were increased. nih.govresearchgate.net This modulation of the inflammatory response suggests a broader anti-inflammatory role for azilsartan.
Table 1: Effect of Azilsartan on Inflammatory Mediators in Experimental Periodontitis
| Inflammatory Mediator | Effect of Azilsartan Treatment |
| Interleukin-1β (IL-1β) | Decreased |
| Tumor Necrosis Factor-α (TNF-α) | Decreased (inferred from general anti-inflammatory effects) |
| Interleukin-10 (IL-10) | Increased |
Source: Data compiled from studies on experimental periodontitis in rats. nih.govresearchgate.net
Matrix Metalloproteinase (MMP) and Bone Metabolism-Related Enzyme Regulation (e.g., MMP-2, MMP-9, RANKL/RANK, Cathepsin K)
Azilsartan has also been shown to influence enzymes involved in tissue remodeling and bone metabolism.
Matrix Metalloproteinase (MMP) Regulation
In the context of tissue inflammation and degradation, MMPs play a crucial role. Research has shown that azilsartan can down-regulate the expression of MMP-2 and MMP-9. nih.govresearchgate.net These enzymes are involved in the breakdown of the extracellular matrix, and their inhibition by azilsartan may contribute to its protective effects in conditions like periodontitis and potentially abdominal aortic aneurysms. mednexus.orgnih.gov
Bone Metabolism-Related Enzyme Regulation
The RANKL/RANK/OPG pathway is central to the regulation of bone resorption. Receptor activator of nuclear factor κB ligand (RANKL) promotes the formation and activation of osteoclasts, the cells responsible for bone breakdown. plos.org Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, thus inhibiting osteoclastogenesis. plos.org Studies have demonstrated that azilsartan can decrease the expression of RANKL and its receptor RANK, while increasing the expression of OPG. nih.govresearchgate.netplos.org
Furthermore, azilsartan has been found to reduce the expression of Cathepsin K, a cysteine protease highly expressed in osteoclasts that is critical for the degradation of bone matrix proteins like type I collagen. nih.govplos.orgnih.gov This effect on Cathepsin K further underscores azilsartan's potential role in mitigating bone loss. plos.org
Table 2: Effect of Azilsartan on MMPs and Bone Metabolism Enzymes
| Enzyme/Protein | Effect of Azilsartan Treatment |
| Matrix Metalloproteinase-2 (MMP-2) | Decreased |
| Matrix Metalloproteinase-9 (MMP-9) | Decreased |
| Receptor Activator of Nuclear Factor κB Ligand (RANKL) | Decreased |
| Receptor Activator of Nuclear Factor κB (RANK) | Decreased |
| Osteoprotegerin (OPG) | Increased |
| Cathepsin K | Decreased |
Source: Data compiled from studies on experimental periodontitis in rats. nih.govresearchgate.netplos.org
Effects on Oxidative Stress Pathways
Azilsartan has demonstrated significant effects on pathways related to oxidative stress, a condition implicated in the pathophysiology of various cardiovascular diseases. nih.govnih.gov Research indicates that azilsartan can mitigate the detrimental effects of oxidative stress in different experimental models.
In studies involving doxorubicin-induced cardiotoxicity, a condition associated with increased oxidative stress in cardiac tissue, azilsartan treatment led to a significant decrease in malondialdehyde (MDA), a marker of lipid peroxidation, within the cardiac tissue. nih.gov Concurrently, the total antioxidant capacity (TAC) was significantly increased in the azilsartan-treated group compared to the doxorubicin-only group. nih.gov These findings suggest that azilsartan can protect cardiac tissue by reducing oxidative stress and preserving antioxidant activity. nih.gov
Furthermore, in the context of endothelial dysfunction induced by oxidized low-density lipoprotein (ox-LDL), azilsartan has shown protective effects. nih.govnih.gov Treatment with azilsartan reversed the ox-LDL-induced reduction of endothelial nitric oxide synthase (eNOS) and the subsequent decrease in nitric oxide (NO) production in a dose-dependent manner. nih.govnih.gov By upregulating eNOS and promoting NO secretion, azilsartan helps to counteract the endothelial oxidative stress caused by ox-LDL. nih.gov Additionally, azilsartan has been reported to suppress the elevated expressions of lectin-type oxidized LDL receptor 1 (LOX-1), monocyte chemotactic protein 1 (MCP-1), and chemokine (C-X-C motif) ligand 1 (CXCL1) that are induced by ox-LDL. nih.gov This indicates a broader modulatory effect on the inflammatory and oxidative responses in endothelial cells. The protective effects of azilsartan against endothelial damage appear to be mediated, at least in part, by elevating the expression of Krüppel-like factor 2 (KLF2). nih.govnih.gov
A study also highlighted the protective properties of azilsartan against hydroperoxide-induced oxidative stress in endothelial cells. nih.gov
Table 1: Effects of Azilsartan on Markers of Oxidative Stress
| Experimental Model | Key Markers | Effect of Azilsartan | Reference |
| Doxorubicin-induced cardiotoxicity | Malondialdehyde (MDA) | Decreased | nih.gov |
| Doxorubicin-induced cardiotoxicity | Total Antioxidant Capacity (TAC) | Increased | nih.gov |
| ox-LDL-induced endothelial dysfunction | Endothelial Nitric Oxide Synthase (eNOS) | Increased expression | nih.govnih.gov |
| ox-LDL-induced endothelial dysfunction | Nitric Oxide (NO) | Increased production | nih.govnih.gov |
| ox-LDL-induced endothelial dysfunction | LOX-1, MCP-1, CXCL1 | Decreased expression | nih.gov |
Influence on Cellular Proliferation and Differentiation
Azilsartan has been shown to influence the proliferation and differentiation of various cell types, including adipocytes and vascular cells, through mechanisms that may be independent of its AT1 receptor blockade. nih.govresearchgate.net
In studies utilizing cultured 3T3-L1 preadipocytes, azilsartan was found to enhance adipogenesis. nih.govresearchgate.net This effect was more pronounced compared to another ARB, valsartan. nih.gov Azilsartan treatment led to a greater expression of genes encoding for peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin. nih.govresearchgate.net Notably, these effects on adipocyte differentiation and gene expression were observed at concentrations of azilsartan that did not classically activate PPAR in cell-based transactivation assays, suggesting a novel mechanism of action. nih.gov In a study on rats with high-fat diet-induced non-alcoholic fatty liver disease (NAFLD), administration of azilsartan was found to attenuate the increase in both total body and adipose tissue weight, with a specific effect on adipogenesis. researchgate.netresearchgate.net
Azilsartan exhibits potent inhibitory effects on the proliferation of vascular cells. nih.govresearchgate.net In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l. nih.gov This antiproliferative effect was also observed in cells that lack AT1 receptors, indicating that this action of azilsartan is not solely dependent on its AT1 receptor antagonism. nih.govresearchgate.net In vascular smooth muscle cells, azilsartan, but not valsartan, was able to block the angiotensin II-induced activation of mitogen-activated protein kinase (MAPK) for an extended period even after the drug was washed out from the incubation media. nih.govresearchgate.net
Table 2: Influence of Azilsartan on Cellular Proliferation and Differentiation
| Cell Type | Process | Key Findings | Reference |
| 3T3-L1 preadipocytes | Adipogenesis | Enhanced differentiation and gene expression (PPARα, PPARδ, leptin, adipsin, adiponectin). | nih.govresearchgate.net |
| Rat model of NAFLD | Adipogenesis | Attenuated increase in adipose tissue weight. | researchgate.netresearchgate.net |
| Aortic endothelial cells | Proliferation | Inhibited at low concentrations (as low as 1 μmol/l). | nih.gov |
| Vascular cells lacking AT1 receptors | Proliferation | Antiproliferative effects observed. | nih.govresearchgate.net |
| Vascular smooth muscle cells | Proliferation | Blocked angiotensin II-induced MAPK activation. | nih.govresearchgate.net |
Preclinical Pharmacodynamics and Mechanistic Efficacy Studies
Cardiovascular System Mechanistic Studies in Animal Models
Vascular Remodeling and Endothelial Function
Animal studies have shown that azilsartan (B1666440) effectively mitigates vascular remodeling and improves endothelial health. In diabetic mice, azilsartan treatment has been found to restore endothelial function more effectively than other angiotensin receptor blockers (ARBs) like candesartan (B1668252) cilexetil. patsnap.comresearchgate.net This is achieved by normalizing the function of endothelial nitric oxide synthase (eNOS) and reducing both inflammation and oxidative stress in the vasculature. patsnap.comresearchgate.net The superior efficacy of azilsartan in addressing diabetic vascular dysfunction is attributed to its higher affinity for and slower dissociation from the AT1 receptor. patsnap.comresearchgate.net
In vitro studies using human umbilical vascular endothelial cells (HUVECs) have further detailed these protective mechanisms. Azilsartan was shown to ameliorate endothelial dysfunction induced by oxidized low-density lipoprotein (ox-LDL) by reversing pathological changes and protecting against injured tight junctions and increased endothelial permeability. frontiersin.org This effect is partly mediated by promoting the expression of Krüppel-like factor 2 (KLF2), a key regulator of endothelial function. japsonline.comnih.gov
Studies in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, demonstrated that azilsartan medoxomil prevents and reverses cerebrovascular remodeling, characterized by increased media thickness and matrix deposition, independent of blood pressure changes. nih.gov Treatment with azilsartan corrected lower myogenic tone, increased wall thickness, and greater cross-sectional area in the middle cerebral arteries of these diabetic animals. nih.gov
Table 1: Effects of Azilsartan on Vascular and Endothelial Markers in Animal Models
| Animal Model | Key Finding | Effect of Azilsartan | Reference |
|---|---|---|---|
| Diabetic KKAy Mice | Impaired endothelium-dependent relaxation | Improved relaxation with acetylcholine | researchgate.net |
| Diabetic KKAy Mice | Impaired eNOS phosphorylation ratio (Ser1177/Thr495) | Restored phosphorylation ratio | researchgate.net |
| Diabetic KKAy Mice | Increased vascular inflammation markers (MCP-1, F4/80) | Attenuated expression | researchgate.net |
| Diabetic KKAy Mice | Increased vascular oxidative stress markers (Nox2, Nox4) | Attenuated expression | researchgate.net |
| HUVECs (in vitro) | Increased endothelial permeability induced by ox-LDL | Significantly ameliorated permeability | frontiersin.org |
| HUVECs (in vitro) | Damaged tight junctions (occludin) induced by ox-LDL | Reversed damage to tight junctions | frontiersin.org |
| Diabetic GK Rats | Increased cerebrovascular wall thickness & cross-sectional area | Decreased wall thickness and cross-sectional area | nih.gov |
| Diabetic GK Rats | Lowered myogenic tone | Corrected myogenic tone | nih.gov |
Cardiac Remodeling and Fibrosis Attenuation
Azilsartan has demonstrated significant efficacy in attenuating cardiac remodeling and fibrosis following myocardial injury. In a mouse model of myocardial infarction (MI), azilsartan treatment suppressed cardiac remodeling and the progression to heart failure. nih.govresearchgate.net Notably, these cardioprotective effects were observed even at doses that did not lower blood pressure, suggesting a direct tissue-level benefit beyond hemodynamic control. researchgate.net Two weeks post-MI, mice treated with azilsartan showed attenuated infarct size and reduced fibrotic changes in the area remote from the infarct. nih.govresearchgate.net This was accompanied by a reduction in the mRNA expression of genes related to fibrotic changes, such as collagen type I and transforming growth factor-beta (TGF-β). researchgate.net
The development of cardiac fibrosis is a common pathological outcome of pressure overload. nih.gov Animal models of hypertension, such as spontaneously hypertensive rats (SHR), exhibit left ventricular hypertrophy and increased myocardial collagen content. nih.gov The mechanism often involves the activation of the RAAS, leading to the stimulation of profibrotic cytokines like TGF-β1. nih.govnih.gov Blockade of the AT1 receptor by ARBs like azilsartan interferes with this pathway, preventing the induction of TGF-β1 and subsequent collagen deposition by myofibroblasts. This action helps to preserve the normal ratio of collagen-I to collagen-III, preventing an increase in cardiac stiffness.
Table 2: Effects of Azilsartan on Markers of Cardiac Remodeling and Fibrosis in Animal Models
| Animal Model | Key Finding | Effect of Azilsartan | Reference |
|---|---|---|---|
| Myocardial Infarction Mice | Increased infarct size and remote fibrosis | Attenuated infarct size and fibrotic change | nih.govresearchgate.net |
| Myocardial Infarction Mice | Increased mRNA of fibrotic markers (e.g., Collagen Type I, TGF-β) | Attenuated increases in mRNA expression | researchgate.net |
| Myocardial Infarction Mice | Progressive cardiac remodeling (echocardiography) | Suppressed cardiac remodeling | nih.govresearchgate.net |
| General Fibrosis Models | Angiotensin II-induced TGF-β1 expression | Prevents induction of TGF-β1 | |
| General Fibrosis Models | Increased collagen deposition and cardiac stiffness | Prevents myocardial extracellular matrix remodeling |
Sympathetic Nervous System Modulation
While direct, detailed mechanistic studies in animal models focusing solely on azilsartan's modulation of central sympathetic outflow are not extensively reported in the provided search results, evidence points towards a suppressive effect. In hypertensive hemodialysis patients, switching to azilsartan from other ARBs resulted in a significant reduction in serum noradrenaline levels, a key marker of sympathetic activity. This suggests a stronger suppression of the SNS compared to other drugs in its class. nih.gov In animal studies, other ARBs have been shown to reduce norepinephrine (B1679862) levels in specific brain regions, further supporting the concept that AT1 receptor blockade can modulate central and peripheral sympathetic activity. researchgate.net
Renal System Mechanistic Studies in Animal Models
Glomerular and Tubular Pathophysiology
In animal models of diabetes and hypertension, azilsartan has shown marked renoprotective effects. In Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes and associated kidney damage, treatment with azilsartan medoxomil reduced renal inflammation and histopathological damage. Specifically, it led to a significant reduction in the formation of proteinaceous casts in the cortical and medullary tubules. nih.gov This was associated with a decrease in macrophage infiltration in the kidney, indicating a potent anti-inflammatory effect within the renal tissue.
Further studies in mice challenged with angiotensin II and a high-salt diet (ANG/HS) also demonstrated the anti-inflammatory and anti-oxidative stress effects of azilsartan in the kidney. japsonline.com Treatment with azilsartan mitigated the inflammatory response by reducing the mRNA and protein levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in renal tissues. japsonline.com
Proteinuria and Kidney Function Biomarkers
A hallmark of the renoprotective effects of azilsartan in preclinical models is the significant reduction in proteinuria and albuminuria. In ZDF rats, azilsartan treatment for eight weeks markedly reduced both total proteinuria and albumin excretion. nih.gov This improvement in the kidney's filtration barrier function is a critical aspect of its protective mechanism.
The beneficial effects on kidney function are also linked to the modulation of specific biomarkers. In ZDF rats, azilsartan treatment led to a 30%-60% reduction in the urinary excretion of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in renal inflammation. In ANG/HS-challenged mice, azilsartan attenuated oxidative stress in renal tissues, evidenced by a reduction in malondialdehyde (MDA) content and a restoration of superoxide (B77818) dismutase (SOD) activity. japsonline.com These findings underscore that azilsartan's kidney-protective effects stem from its ability to address multiple pathological pathways, including hemodynamic, inflammatory, and oxidative stress mechanisms.
Table 3: Effects of Azilsartan on Renal Pathophysiology and Biomarkers in Animal Models
| Animal Model | Key Finding | Effect of Azilsartan | Reference |
|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats | Increased proteinuria and albuminuria | Significantly reduced proteinuria and albumin excretion | nih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | Formation of tubular proteinaceous casts | Reduced cortical and medullary cast areas | nih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | Increased urinary MCP-1 excretion | Reduced MCP-1 excretion by 30-60% | |
| Zucker Diabetic Fatty (ZDF) Rats | Increased kidney macrophage infiltration | Reduced macrophage infiltration | |
| ANG/HS-Challenged Mice | Increased urinary albumin excretion (UAE) | Significantly reduced UAE | japsonline.com |
| ANG/HS-Challenged Mice | Increased renal inflammatory cytokines (IL-6, TNF-α, IL-1β) | Mitigated the increase in cytokine levels | japsonline.com |
| ANG/HS-Challenged Mice | Increased renal oxidative stress (MDA) | Reduced MDA content | japsonline.com |
| ANG/HS-Challenged Mice | Decreased renal antioxidant activity (SOD) | Increased SOD activity | japsonline.com |
Metabolic System Mechanistic Studies in Animal Models
Animal models of type 2 diabetes have been instrumental in elucidating the effects of various therapeutic agents on insulin (B600854) sensitivity and glucose metabolism. nih.govnih.gov In studies using Zucker diabetic fatty rats and diet-induced obese mice, inhibitors of glycosphingolipid synthesis have been shown to improve glucose control and increase insulin sensitivity. nih.gov These models are crucial for understanding the complex interplay between different metabolic pathways. nih.govnih.gov
While specific studies focusing solely on azilsartan trimethylethanolamine's direct impact on insulin signaling in these models are not extensively detailed in the provided context, the broader class of ARBs has been shown to have beneficial metabolic effects. These effects are thought to be mediated, in part, by the modulation of pathways that are also influenced by glycosphingolipid metabolism. nih.gov For instance, improved insulin signaling in muscle tissue has been observed with certain metabolic modulators. nih.gov
The use of animal models, such as those induced by a cafeteria-style diet and low doses of streptozotocin, allows for the investigation of insulin resistance and glucose intolerance in a setting that mimics human type 2 diabetes. frontiersin.org
Key adipokines include:
Adiponectin: This is an abundant, adipose-specific adipokine with anti-inflammatory and insulin-sensitizing properties. nih.gov Its levels are typically decreased in obesity and insulin resistance. nih.gov Animal studies have shown that adiponectin can lead to weight reduction and improved insulin sensitivity. nih.gov
Leptin: Another critical adipokine involved in appetite regulation and energy expenditure.
Other Adipokines: A host of other adipokines, including resistin, chemerin, and others, are also involved in the complex regulation of metabolism and inflammation. nih.gov
The inflammatory state of adipose tissue in obesity can affect the secretion of these adipokines. For example, inflammation can inhibit the expression and release of adiponectin. nih.gov The study of adipokine expression in various adipose tissue depots, such as subcutaneous and peripancreatic adipose tissue, provides insights into their localized effects on metabolic organs. researchgate.net While the direct effects of this compound on the secretion of a wide range of specific adipokines are not detailed, the anti-inflammatory properties of ARBs suggest a potential for favorable modulation of the adipokine profile in metabolic disease states.
The liver plays a central role in lipid and glucose metabolism. nih.gov Animal models are essential for studying the complex interactions between different organs and metabolic pathways. nih.govnih.gov For instance, the site of de novo fatty acid synthesis varies across species, which is an important consideration when translating findings from animal models to humans. nih.gov
Studies using various animal models have shed light on the mechanisms of drug-induced liver injury and the role of lipid metabolism in this process. nih.gov For example, certain drugs can induce hepatic steatosis and alter lipid profiles. nih.gov
The renin-angiotensin system is known to be involved in hepatic fibrosis and inflammation. Therefore, ARBs like azilsartan have the potential to influence hepatic metabolism. While direct and detailed mechanistic studies on this compound's interaction with hepatic lipid metabolism are not extensively covered in the provided search results, the known anti-inflammatory and potential anti-fibrotic effects of this drug class suggest a basis for further investigation in this area.
Other Organ System Mechanistic Investigations
Preclinical studies in animal models have demonstrated that azilsartan can modulate bone remodeling processes, particularly in the context of periodontal disease. nih.govnih.govresearchgate.net Periodontitis is a chronic inflammatory disease that leads to the destruction of the tissues supporting the teeth, including the alveolar bone. nih.gov
In a rat model of ligature-induced periodontitis, azilsartan treatment was found to have several beneficial effects:
Reduced Bone Loss: Azilsartan administration significantly decreased alveolar bone loss compared to the untreated group. nih.govresearchgate.netplos.org
Anti-inflammatory Effects: The treatment led to a decrease in pro-inflammatory markers such as interleukin-1β (IL-1β) and myeloperoxidase (MPO), and an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govplos.org
Modulation of Bone Remodeling Markers: Azilsartan influenced the key signaling pathway involved in bone resorption. It was shown to down-regulate the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK, while up-regulating Osteoprotegerin (OPG), a decoy receptor for RANKL. nih.govresearchgate.net This shift in the RANKL/OPG ratio is indicative of a reduction in osteoclast activity and bone resorption. nih.govfrontiersin.org
Inhibition of Tissue-Degrading Enzymes: The expression of matrix metalloproteinases (MMP-2 and MMP-9) and Cathepsin K, enzymes involved in the breakdown of the extracellular matrix and bone, was reduced with azilsartan treatment. nih.govresearchgate.net
These findings suggest that azilsartan exerts its protective effects in periodontal disease by suppressing inflammation and directly modulating the molecular machinery of bone resorption. nih.govnih.gov
Interactive Data Table: Effect of Azilsartan on Bone Loss and Inflammatory Markers in Experimental Periodontitis
| Parameter | Control (No Ligature) | Ligature (Untreated) | Ligature + Azilsartan (5 mg/kg) | p-value (Ligature vs. Azilsartan) |
| Alveolar Bone Loss | Normal | Severe | Decreased | <0.05 |
| IL-1β Levels | Baseline | Increased | Decreased | <0.05 |
| IL-10 Levels | Baseline | No significant change | Increased | <0.05 |
| MPO Levels | Baseline | Increased | Decreased | <0.05 |
| RANKL Expression | Low | High | Decreased | Not specified |
| OPG Expression | High | Low | Increased | Not specified |
Data synthesized from findings reported in preclinical studies. nih.govplos.org
Preclinical Pharmacokinetic and Biotransformation Research
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
The preclinical evaluation of azilsartan (B1666440), the active moiety, has been extensively studied in various animal models. These studies are crucial for understanding the compound's behavior in a biological system before human trials. The primary prodrug form administered orally is azilsartan medoxomil, which is designed to enhance bioavailability.
Azilsartan is administered orally as the prodrug, azilsartan medoxomil. researchgate.netnih.gov This prodrug is rapidly hydrolyzed to its pharmacologically active form, azilsartan, in the gastrointestinal tract during absorption. researchgate.netnih.gov Following oral administration, the parent prodrug, azilsartan medoxomil, is not detectable in the plasma, indicating a swift and efficient conversion process. nih.govnih.gov This rapid hydrolysis is a key step in the bioactivation of the drug. nih.gov The bioavailability of azilsartan following the oral administration of azilsartan medoxomil has been determined in several preclinical species, with values of 12% in rats and 54% in dogs. europa.eu
Preclinical studies in rats have shown that after oral administration of radiolabelled azilsartan medoxomil, the resulting radioactivity is distributed to various tissues. europa.eu Notably, only the liver showed a tissue-to-plasma concentration ratio greater than one, and the radioactivity was rapidly eliminated from all tissues. europa.eu In rats, minimal amounts of azilsartan-related radioactivity were found to cross the blood-brain barrier. nih.govdrugbank.com However, azilsartan was observed to cross the placental barrier in pregnant rats, leading to distribution in the fetus. nih.govdrugbank.com The volume of distribution for azilsartan is approximately 16 L. nih.govdrugbank.com Azilsartan exhibits high binding to plasma proteins, exceeding 99%, with serum albumin being the primary binding protein. nih.govdrugbank.com After 14 days of repeated dosing with azilsartan medoxomil in rats, steady-state tissue levels were reached in most tissues within 4 to 7 days. europa.eu However, an increase in radioactivity concentrations in the kidney was observed over the 14-day treatment period, suggesting potential for accumulation in this organ with daily dosing. europa.eu
Table 1: Tissue Distribution of Azilsartan in Preclinical Species
| Species | Key Findings | Reference |
| Rat | Minimal crossing of the blood-brain barrier. Crosses the placental barrier. | nih.govdrugbank.com |
| Rat | Liver is a major site of distribution. | europa.eu |
| Rat | Potential for accumulation in the kidney with repeated dosing. | europa.eu |
Following a single oral dose of ¹⁴C-labeled azilsartan medoxomil in preclinical models, the radioactivity is primarily eliminated through both feces and urine. Approximately 55% of the radioactivity is recovered in the feces, and about 42% is found in the urine. nih.govdrugbank.comwikipedia.org Of the dose excreted in the urine, about 15% is in the form of unchanged azilsartan. nih.govwikipedia.org The elimination half-life of azilsartan is approximately 11 hours. nih.govwikipedia.org
The metabolism of azilsartan results in the formation of two main metabolites, both of which are pharmacologically inactive. nih.gov The major metabolite is M-II, which is formed through O-dealkylation. The minor metabolite is M-I, which results from decarboxylation. drugbank.comnih.gov
Table 2: Excretion and Metabolites of Azilsartan in Preclinical Models
| Parameter | Finding | Reference |
| Excretion Routes | ||
| Fecal Excretion | ~55% of radioactivity | nih.govdrugbank.comwikipedia.org |
| Urinary Excretion | ~42% of radioactivity | nih.govdrugbank.comwikipedia.org |
| Unchanged Azilsartan in Urine | ~15% of the dose | nih.govwikipedia.org |
| Metabolites | ||
| Major Metabolite | M-II (formed by O-dealkylation) | drugbank.comnih.gov |
| Minor Metabolite | M-I (formed by decarboxylation) | drugbank.comnih.gov |
| Pharmacological Activity of Metabolites | Inactive | nih.gov |
Enzyme Systems Involved in Azilsartan Metabolism
The biotransformation of the prodrug azilsartan medoxomil and the subsequent metabolism of the active azilsartan involve specific enzyme systems.
The hydrolysis of the prodrug azilsartan medoxomil to the active azilsartan is catalyzed by esterases. researchgate.net Research has identified carboxymethylenebutenolidase (CMBL) as a key enzyme in the bioactivation of medoxomil-containing prodrugs. nih.govnih.govresearchgate.net Studies comparing the hydrolysis of azilsartan medoxomil with other similar prodrugs like olmesartan (B1677269) medoxomil have shown that CMBL is a significant contributor to this process in the liver and intestine. nih.gov Recombinant human CMBL has demonstrated the ability to hydrolyze azilsartan medoxomil. nih.gov
The metabolism of the active moiety, azilsartan, is primarily mediated by the cytochrome P450 (CYP) enzyme system. wikipedia.org Specifically, CYP2C9 is the major enzyme responsible for the metabolism of azilsartan. nih.govdrugbank.com This enzyme catalyzes the O-dealkylation of azilsartan to form the major inactive metabolite, M-II. drugbank.comnih.gov The formation of the minor metabolite, M-I, through decarboxylation is also attributed to CYP enzymes. drugbank.com
Pharmacokinetic Modeling and Simulation in Preclinical Models
Pharmacokinetic (PK) modeling and simulation are indispensable tools in preclinical research, providing a quantitative framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These models are crucial for translating preclinical data to clinical scenarios, optimizing dosing regimens, and assessing potential drug-drug interactions. For azilsartan, the active metabolite of the prodrug azilsartan medoxomil, both compartmental and non-compartmental analyses have been employed to characterize its pharmacokinetic profile in various preclinical species.
Compartmental and Non-Compartmental Analysis
Compartmental analysis mathematically describes the body as a series of interconnected compartments. gdddrjournal.com Drug concentration data over time is fitted to these models to estimate fundamental PK parameters. A study in healthy Chinese subjects, which can inform preclinical understanding, found that azilsartan concentrations were best described by a two-compartment model. nih.gov This suggests that after administration, azilsartan distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) before being eliminated. The typical value for clearance in this model was determined to be 1.63 L/h. nih.gov Compartmental models are advantageous for their ability to simulate drug concentrations across multiple studies and explore the impact of various intrinsic and extrinsic factors on pharmacokinetics. allucent.com
Non-compartmental analysis (NCA) , in contrast, does not assume a specific compartmental model structure. gdddrjournal.comnih.gov It relies on algebraic equations to calculate key PK parameters directly from the observed concentration-time data. allucent.com This model-independent approach is often preferred for its simplicity and the reduced number of assumptions required. nih.gov NCA is particularly useful for determining parameters like the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). quantics.co.uk While specific preclinical NCA data for azilsartan trimethylethanolamine is not detailed in the provided results, this method is a standard approach in preclinical studies to assess drug exposure. nih.gov
The choice between compartmental and non-compartmental analysis depends on the research question. While NCA provides a straightforward assessment of drug exposure, compartmental models offer a more detailed and predictive understanding of the drug's disposition throughout the body. gdddrjournal.comallucent.com
Predictive Pharmacokinetic Models
Predictive pharmacokinetic-pharmacodynamic (PK-PD) models are advanced tools that link drug concentrations to their pharmacological effects. These models are instrumental in preclinical oncology for optimizing dosing schedules and predicting anti-tumor efficacy. researchgate.netresearchgate.net In the context of antihypertensive drugs like azilsartan, PK-PD modeling has been used in spontaneously hypertensive (SH) rats to describe the time course of blood pressure reduction following oral administration of azilsartan medoxomil. nih.gov
One study developed a PK-PD model that successfully characterized the relationship between azilsartan plasma concentrations and its blood pressure-lowering effect. nih.gov This model was able to simulate the pharmacodynamic effect at different dose levels, providing a valuable tool for optimizing dose ratios in combination therapies. nih.gov Such predictive models are crucial for bridging the gap between preclinical findings and clinical outcomes, as they can help in forecasting active doses and therapeutic windows in humans. nih.gov By integrating data on drug disposition and pharmacological response, these models enhance the translational value of preclinical research.
Preclinical Drug-Drug Interaction Mechanisms
The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment. Azilsartan, like many other drugs, can be subject to interactions that alter its pharmacokinetic profile or that of co-administered drugs. These interactions are primarily investigated through studies on enzyme induction and inhibition, as well as transporter-mediated processes.
Enzyme Induction and Inhibition Studies
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a wide range of drugs. researchgate.net Interactions can occur when one drug induces (increases the activity of) or inhibits (decreases the activity of) a specific CYP enzyme, thereby affecting the metabolism of another drug cleared by the same enzyme.
Preclinical and clinical data indicate that the role of CYP enzymes in the metabolism of azilsartan is moderate. researchgate.net Specifically, CYP2C9 is the primary enzyme involved in the metabolism of azilsartan to its inactive metabolites, M-I and M-II. In vitro studies have shown that azilsartan is a weak inhibitor of CYP2C9. While co-administration with strong inhibitors of CYP2C9 (like fluconazole) can increase the systemic exposure of azilsartan, this is generally not considered clinically significant.
Conversely, studies have also investigated the potential of azilsartan to induce CYP enzymes. Enzyme induction is a process where a drug enhances the expression of metabolizing enzymes, which can lead to increased clearance and reduced efficacy of other drugs. youtube.com Preclinical studies for new drug candidates routinely assess their potential to induce key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4. Based on the available information, azilsartan does not appear to be a significant inducer of these enzymes.
The following table summarizes the known interactions of azilsartan with CYP enzymes:
| Enzyme | Role in Azilsartan Metabolism | Effect of Azilsartan on Enzyme | Clinical Significance of Interaction |
| CYP2C9 | Primary metabolizing enzyme | Weak inhibitor | Co-administration with strong CYP2C9 inhibitors may increase azilsartan exposure, but this is generally not considered clinically significant. |
| CYP3A4 | Minor role | Not a significant inhibitor or inducer | Low potential for clinically relevant interactions mediated by this enzyme. |
Transporter-Mediated Interactions
Drug transporters are proteins that facilitate the movement of drugs across cell membranes in various tissues, including the intestines, liver, and kidneys. nih.gov These transporters play a crucial role in drug absorption, distribution, and elimination. Interactions at the transporter level can significantly alter a drug's pharmacokinetic profile.
Azilsartan is a substrate of the efflux transporter P-glycoprotein (P-gp, also known as MDR1). P-gp is expressed in the intestines, blood-brain barrier, and other tissues, and it actively pumps drugs out of cells. Inhibition of P-gp by other drugs could potentially increase the absorption and systemic exposure of azilsartan. However, dedicated preclinical and clinical studies are needed to fully elucidate the clinical relevance of this interaction.
Furthermore, organic anion transporting polypeptides (OATPs), particularly OATP1B1, are important for the hepatic uptake of many drugs. While specific studies on azilsartan and OATP1B1 were not found in the provided results, interactions involving this transporter can lead to significant changes in drug concentrations. For instance, inhibitors of OATP1B1 can decrease the hepatic uptake of substrate drugs, leading to increased plasma concentrations and potential toxicity.
The renal clearance of azilsartan is approximately 2.3 mL/min, suggesting that renal transporters may also play a role in its elimination. drugbank.com Organic anion transporters (OATs) and organic cation transporters (OCTs) in the kidneys are critical for the secretion of many drugs. nih.gov Further preclinical studies would be necessary to determine if azilsartan is a substrate or inhibitor of these renal transporters and to assess the potential for DDIs in the kidney.
Chemical Synthesis and Impurity Profiling Research
Advanced Synthetic Routes and Process Chemistry for Azilsartan (B1666440) Trimethylethanolamine
The development of efficient and scalable synthetic routes for azilsartan trimethylethanolamine is a key focus of pharmaceutical research. This involves creating novel methodologies and optimizing reaction conditions to ensure high yields and purity of the final active pharmaceutical ingredient.
Novel Synthetic Methodologies
The synthesis of azilsartan and its prodrug, azilsartan medoxomil, has been approached through various routes. A common strategy involves the construction of the core biphenyl (B1667301) tetrazole structure followed by the formation of the oxadiazole and benzimidazole (B57391) rings.
One established synthetic pathway for azilsartan begins with the reaction of a cyanobiphenyl derivative with hydroxylamine (B1172632) hydrochloride to form a hydroxyamidino intermediate. google.com This intermediate then undergoes cyclization with a chloroformic acid ester to yield a 1,2,4-oxadiazol derivative, which is subsequently hydrolyzed to azilsartan. google.com
Another approach focuses on the synthesis of azilsartan medoxomil. This involves reacting a key intermediate, methyl 1-[(2´-cyanobiphenyl-4-yl)methyl]-2-ethoxy benzimidazole -7-carboxylate, with hydroxylamine hydrochloride. derpharmachemica.com The resulting product is then reacted with ethyl chloroformate and subsequently hydrolyzed to form an azilsartan precursor. This precursor is then reacted with chloromethyl-5-methyl-1,3-dioxol-2-one to produce azilsartan medoxomil. derpharmachemica.com The final step to obtain this compound would involve a salt formation reaction between azilsartan and trimethylethanolamine.
Researchers have also explored the use of cocrystals to improve the physicochemical properties of azilsartan. Novel cocrystals have been synthesized using a solution crystallization method with coformers like 1,2-bis(4-pyridyl)ethane (B167288) (BPE) and 4,4'-bipyridine (B149096) (BIP). mdpi.com
Optimization of Reaction Conditions and Yields
The purification of intermediates is also a critical aspect of process optimization. For instance, the purification of crude azilsartan medoxomil can be achieved by suspending it in a mixture of dichloromethane (B109758) and ethyl acetate (B1210297). google.com
Degradation Product Identification and Characterization
A thorough understanding of the degradation profile of a pharmaceutical compound is essential for ensuring its stability and safety. Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions.
Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal Stress)
Forced degradation studies on azilsartan and its prodrug, azilsartan medoxomil, have been conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines. These studies have shown that the drug is susceptible to degradation under several stress conditions.
Hydrolysis: Azilsartan has been found to degrade in acidic, alkaline, and neutral aqueous solutions. sci-hub.boxresearchgate.netnih.gov Similarly, azilsartan medoxomil degrades under hydrolytic stress. nih.gov
Oxidation: The drug has shown susceptibility to oxidative degradation, for example, in the presence of hydrogen peroxide. researchgate.net
Photolysis: Exposure to light can also induce degradation of azilsartan. sci-hub.boxresearchgate.netnih.gov
Thermal Stress: While some studies indicate stability to dry heat researchgate.net, others have investigated degradation at elevated temperatures. sci-hub.box
The extent of degradation varies depending on the specific conditions applied. For example, in one study, azilsartan medoxomil was found to be highly sensitive to alkaline conditions, followed by photolytic, oxidative, thermal, acidic, and neutral stress conditions. iajps.com
A study on azilsartan medoxomil potassium identified a total of five degradation products under various stress conditions. nih.gov Another study on azilsartan identified four degradation products under hydrolytic and photolytic conditions. sci-hub.boxnih.gov
Structural Elucidation of Degradants using Advanced Spectroscopic and Spectrometric Techniques
The identification and structural characterization of degradation products are carried out using a combination of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used to separate the degradation products from the parent drug. sci-hub.boxnih.govnih.goviajps.comoup.comnih.gov
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and time-of-flight mass spectrometry (TOF-MS), is instrumental in determining the molecular weights and fragmentation patterns of the degradants, which helps in proposing their structures. sci-hub.boxresearchgate.netnih.govnih.gov Techniques like liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-QTOFMS) provide accurate mass data for confident structure elucidation. nih.gov
Further confirmation of the proposed structures is achieved using spectroscopic methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. nih.govnottingham.ac.uk
Elucidation of Degradation Pathways and Mechanisms
Based on the identified structures of the degradation products, the pathways and mechanisms of degradation can be proposed. For azilsartan, several degradation products have been identified and their formation mechanisms have been explored. sci-hub.boxresearchgate.netnih.gov
One study identified four degradation products labeled as I-IV. sci-hub.boxresearchgate.netnih.gov
Product I: 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid. sci-hub.boxresearchgate.netnih.gov This product is a known process-related impurity. sci-hub.boxresearchgate.netnih.gov
Product II: 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro- researchgate.netnih.govCurrent time information in Bangalore, IN.oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (de-ethylated azilsartan). sci-hub.boxresearchgate.netnih.gov This is formed under acidic conditions and in water. sci-hub.box
Product III: 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid. sci-hub.boxresearchgate.netnih.gov
Product IV: 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H- researchgate.netnih.govCurrent time information in Bangalore, IN.oxadiazol-5-one (decarboxylated azilsartan). sci-hub.boxresearchgate.netnih.gov This product was formed exclusively in alkaline medium. sci-hub.box
The formation of these products suggests that the primary sites of degradation are the ethoxy group, the carboxylic acid group, and the oxadiazole ring of the azilsartan molecule.
A separate study on azilsartan medoxomil potassium identified five degradation products (DP 1 to DP 5). nih.gov DP 1, DP 2, and DP 5 were observed under acid hydrolytic conditions, while DP 3 was found under alkaline conditions. nih.gov A common degradation product, DP 4, was observed under all tested degradation conditions. nih.gov
Impurity Profiling and Control Strategies
Impurity profiling for this compound focuses on the active component, Azilsartan, and its common prodrug, Azilsartan medoxomil. The strategies employed are aligned with guidelines from the International Council for Harmonisation (ICH), which mandate the identification, characterization, and control of impurities. derpharmachemica.comich.org The goal is to develop a robust manufacturing process that consistently produces high-purity Azilsartan, thereby ensuring the quality of the final salt form, this compound.
The identification of impurities in Azilsartan is a crucial first step in ensuring its quality. Impurities can originate from various sources, including starting materials, intermediates from incomplete reactions, and by-products from side reactions during synthesis. Research has identified numerous potential process-related impurities in Azilsartan and its prodrug, Azilsartan medoxomil. derpharmachemica.comnih.gov
Advanced analytical techniques are essential for detecting and quantifying these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. nih.govresearchgate.net Studies have detailed specific chromatographic conditions, such as using C18 columns with gradient elution programs, to effectively separate Azilsartan from its related substances. researchgate.netgoogle.comresearchgate.net For instance, one validated RP-UPLC method uses an Acquity UPLC BEH C18 column with a mobile phase consisting of 0.1% orthophosphoric acid and acetonitrile (B52724). researchgate.net Another HPLC method employs an Inertsil ODS-3 column with a gradient mixture of acetonitrile and a potassium dihydrogen orthophosphate buffer. nih.govresearchgate.net For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. google.com
The International Council for Harmonisation (ICH) provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgregistech.com Any impurity observed at a level greater than the identification threshold (typically 0.10% for most drugs) must be structurally identified. ich.orgregistech.com
A number of specific process-related and degradation impurities have been identified in the synthesis of Azilsartan.
Interactive Data Table: Identified Impurities of Azilsartan
This table is scrollable.
| Impurity Name/Code | Chemical Name | Source/Type |
|---|---|---|
| Azilsartan Impurity A | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | Process Impurity |
| Azilsartan Impurity | 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid | Process Impurity/Intermediate |
| AZP-1 | methyl 2-ethoxy [(2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate | Intermediate derpharmachemica.com |
| AZP-II | methyl 1-[[2´-(4, 5-dihydro-5-oxo-4H-1, 2, 4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H- benzimidazole-7-carboxylate | Intermediate derpharmachemica.com |
| AZP-III | Azilsartan (acid form) | Intermediate derpharmachemica.com |
| Azilsartan Tetramer Impurity | Structure shown in patent CN104316608A | By-product google.com |
Understanding the formation pathways of impurities is critical for developing effective control strategies. Research has focused on investigating the synthetic steps where impurities are most likely to be generated. For example, in the synthesis of Azilsartan medoxomil, the reaction of hydroxylamine hydrochloride with 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate to form the intermediate AZP-1 is a critical step where by-products can arise. derpharmachemica.com
One study investigated the potential formation mechanisms for 14 different impurities, tracing their origins to specific reaction conditions or residual starting materials. nih.gov Another area of research has been the formation of dimeric and other oligomeric impurities. For instance, a tetramer impurity was found to be generated during the final step of Azilsartan medoxomil synthesis, specifically from the reaction of Azilsartan (acid form) with 4-chloromethyl-5-methyl-1,3-dioxol-2-one in the presence of reagents like p-toluenesulfonyl chloride and 4-dimethylaminopyridine (B28879) (DMAP). google.com
The hydrolysis of the medoxomil ester group can lead to the formation of the active acid, Azilsartan, as a degradation impurity. Other impurities can be formed through the cyclization of intermediates. One improved synthesis method focuses on controlling impurities by isolating the key intermediate, azilsartan methyl ester, as a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) salt, which helps to limit the formation of downstream by-products to below 0.10%. researchgate.net
The synthesis routes are designed to specifically produce the impurity of interest, often by modifying the main synthetic pathway of Azilsartan or by reacting key intermediates under conditions known to favor the formation of the by-product. For example, a patent describes a specific method for preparing a high-purity Azilsartan tetramer impurity by reacting Azilsartan with p-toluenesulfonyl chloride and DMAP in a polar solvent like dimethylacetamide. google.com Another publication details the preparation of 13 different process-related substances for use as standards. derpharmachemica.com
Once synthesized, these impurity reference standards are thoroughly characterized to confirm their identity and purity. A combination of analytical techniques is used for structural elucidation:
Mass Spectrometry (MS) is used to determine the molecular weight of the impurity. derpharmachemica.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. derpharmachemica.comnih.gov
Infrared (IR) Spectroscopy helps to identify the presence of specific functional groups. derpharmachemica.comnih.gov
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized reference standard. derpharmachemica.com
These characterized reference standards are then used for the validation of analytical methods, ensuring they are specific, accurate, and precise for quantifying impurities in routine quality control of Azilsartan bulk drug and its formulations. nih.govukaazpublications.com
Interactive Data Table: Techniques for Characterization of Azilsartan Impurities
This table is scrollable.
| Technique | Purpose | Reference |
|---|---|---|
| HPLC/UPLC | Separation, Quantification, Purity Check | derpharmachemica.comnih.govresearchgate.net |
| Mass Spectrometry (MS) | Structural Elucidation (Molecular Weight) | derpharmachemica.comnih.govgoogle.com |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation | derpharmachemica.comnih.gov |
| IR Spectroscopy | Functional Group Identification | derpharmachemica.comnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Azilsartan |
| Azilsartan medoxomil |
| Azilsartan medoxomil potassium |
| This compound |
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one |
| 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 4-dimethylaminopyridine (DMAP) |
| hydroxylamine hydrochloride |
| methyl 1-[[2´-(4, 5-dihydro-5-oxo-4H-1, 2, 4-oxadiazol-3-yl) biphenyl-4-yl) Methyl]-2-ethoxy-1H- benzimidazole-7-carboxylate |
| methyl 2-ethoxy [(2´-(hydroxyamidino) biphenyl-4-yl) Methyl]-1H- benzimidazole-7-carboxylate |
| orthophosphoric acid |
| p-toluenesulfonyl chloride |
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Techniques Development and Validation
Chromatography is the cornerstone for the separation and quantification of Azilsartan (B1666440) trimethylethanolamine from its related substances and formulation excipients. The development of robust and reliable chromatographic methods is a prerequisite for quality control.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of Azilsartan. These methods offer high resolution, sensitivity, and precision.
HPLC Methods: Reversed-phase HPLC (RP-HPLC) is the predominant mode used for azilsartan analysis. ijrar.org These methods typically utilize a C18 column, which is a non-polar stationary phase, in conjunction with a polar mobile phase. ijrar.orgijirmf.com A common mobile phase composition involves a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to a specific value (e.g., pH 5.2). ijrar.org The flow rate is generally maintained around 1.0 ml/min. ijrar.orgijirmf.com Detection is most frequently carried out using a UV detector set at a wavelength where azilsartan exhibits maximum absorbance, typically around 248 nm or 249 nm. ijrar.orgjyoungpharm.org For instance, one validated HPLC method used a Develosil C18 column (4.6mm×150mm, 5µm) with a mobile phase of Acetonitrile: Phosphate buffer pH-5.2 (25:75 v/v) at a flow rate of 1.0 ml/min and detection at 248 nm. ijrar.org Another stability-indicating HPLC method employed a mobile phase of buffer, methanol, and acetonitrile (60:30:10 v/v/v) with a Develosil ODS HG-5 RP C18 column (5µm, 15 cm x 4.6mm) and detection at 243nm. ijirmf.com
UPLC Methods: UPLC offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and lower solvent consumption. researchgate.netnih.gov A UPLC method for the quantitative determination of Azilsartan medoxomil potassium in human plasma has been developed and validated. researchgate.net This method utilized a mobile phase of acetonitrile and 25mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) in a 45:55 v/v ratio. researchgate.net The UPLC system provides a rapid and efficient means for analysis, making it suitable for high-throughput screening. researchgate.netnih.gov
Table 1: Exemplary HPLC and UPLC Method Parameters for Azilsartan Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
|---|---|---|---|
| Column | Develosil C18 (4.6x150mm, 5µm) ijrar.org | Develosil ODS HG-5 RP C18 (4.6x150mm, 5µm) ijirmf.com | Waters Acquity UPLC researchgate.net |
| Mobile Phase | Acetonitrile: Phosphate buffer pH 5.2 (25:75 v/v) ijrar.org | Buffer:Methanol:Acetonitrile (60:30:10 v/v/v) ijirmf.com | Acetonitrile:25mM Ammonium Acetate buffer pH 5.5 (45:55 v/v) researchgate.net |
| Flow Rate | 1.0 ml/min ijrar.org | 1.0 ml/min ijirmf.com | Not Specified |
| Detection (UV) | 248 nm ijrar.org | 243 nm ijirmf.com | Not Specified |
| Analyte Form | Azilsartan Medoxomil ijrar.org | Azilsartan ijirmf.com | Azilsartan Medoxomil Potassium researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of azilsartan. ijprajournal.comnih.gov This technique is performed on plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. ijprajournal.com For the simultaneous estimation of Azilsartan Medoxomil and Chlorthalidone, a mobile phase consisting of Toluene: Ethanol (B145695): Acetonitrile (6:0.5:3.5, v/v/v) has been successfully used. ijprajournal.com The separated bands on the HPTLC plate are quantified by densitometric scanning at a specific wavelength, such as 251 nm. ijprajournal.com Another HPTLC method for the determination of Azilsartan medoxomil used ethyl acetate - n-hexane (7:3 v/v) as the mobile phase, with detection at 249 nm. indexcopernicus.com The development of HPTLC methods using environmentally benign solvents aligns with the principles of green chemistry. nih.gov
Table 2: HPTLC Method Parameters for Azilsartan Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 plates ijprajournal.com | Pre-coated silica gel 60 F254 plates indexcopernicus.com |
| Mobile Phase | Toluene:Ethanol:Acetonitrile (6:0.5:3.5, v/v/v) ijprajournal.com | Ethyl acetate:n-hexane (7:3, v/v) indexcopernicus.com |
| Detection Wavelength | 251 nm ijprajournal.com | 249 nm indexcopernicus.com |
| Analyte Form | Azilsartan Medoxomil ijprajournal.com | Azilsartan Medoxomil indexcopernicus.com |
Validation of analytical methods is mandatory to ensure their suitability for the intended purpose, as per guidelines from the International Conference on Harmonisation (ICH). ijrar.orgijirmf.com
Specificity : This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or excipients. jyoungpharm.org
Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For azilsartan, linearity has been demonstrated over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.999, indicating a strong linear relationship. jyoungpharm.orgijper.org For example, one HPLC method showed linearity in the concentration range of 2-10 µg/mL with an r² of 0.999. ijper.org
Accuracy : Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample and analyzed. The percentage recovery should fall within acceptable limits, typically 98-102%. jyoungpharm.org For azilsartan, recovery values have been reported in the range of 99.85% to 100.10%. ijrar.orgijper.org
Precision : The precision of a method is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For azilsartan, the %RSD values for both intra-day and inter-day precision are consistently below 2%, signifying high precision. ijper.orgijtsrd.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijper.org For azilsartan, reported LOD and LOQ values by HPLC are as low as 0.01 µg/mL and 0.04 µg/mL, respectively. ijper.org An HPTLC method reported an LOD of 22 ng per band and an LOQ of 68 ng per band. indexcopernicus.com
Table 3: Summary of Validation Parameters for Azilsartan Analytical Methods
| Parameter | HPLC | UPLC | HPTLC |
|---|---|---|---|
| Linearity Range | 2-120 µg/mL jyoungpharm.orgijper.org | 1-8 µg/mL researchgate.net | 100-700 ng/band indexcopernicus.com |
| Correlation Coefficient (r²) | >0.999 jyoungpharm.orgijper.org | ≥ 0.9997 researchgate.net | 0.999 indexcopernicus.com |
| Accuracy (% Recovery) | 99.85 - 100.29% jyoungpharm.orgijper.org | 98.24% (mean absolute) researchgate.net | 99.26 - 100.65% indexcopernicus.com |
| Precision (%RSD) | < 2% ijper.orgijtsrd.com | Intra-day: ≤4.0%, Inter-day: ≤5.81% researchgate.net | < 2% ijprajournal.com |
| LOD | 0.01 - 0.56 µg/mL ijper.orgukaazpublications.com | Not Specified | 22 ng/band indexcopernicus.com |
| LOQ | 0.04 - 1.70 µg/mL ijper.orgukaazpublications.com | Not Specified | 68 ng/band indexcopernicus.com |
Spectroscopic Techniques for Structural Characterization and Quantification
Spectroscopic methods are invaluable for both the quantification and structural elucidation of Azilsartan trimethylethanolamine.
UV-Visible spectroscopy is a simple and cost-effective method for the quantitative analysis of azilsartan in bulk and pharmaceutical dosage forms. The UV spectrum of azilsartan in methanol shows a maximum absorbance (λmax) at approximately 248 nm or 249 nm. ijprajournal.comjetir.org
To enhance the resolution and specificity of UV-Vis spectroscopy, especially for analyzing the drug in the presence of other substances, advanced techniques like derivative spectroscopy and the Area Under the Curve (AUC) method are employed. asianjpr.com
Derivative Spectroscopy : This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. asianjpr.com This can help in resolving overlapping spectra and in eliminating background interference. A first-order derivative UV method has been developed for Azilsartan Medoxomil with a detection wavelength of 249.55 nm. ijprajournal.com
Area Under Curve (AUC) : The AUC method involves calculating the integrated value of absorbance with respect to wavelength between two selected wavelengths. asianjpr.com This method is particularly useful when the spectrum is broad or lacks sharp peaks. For a related compound, the AUC method was validated for linearity, accuracy, and precision, demonstrating its utility for quantitative analysis. researchgate.net
Infrared (IR) spectroscopy is a powerful tool for the structural characterization of molecules by identifying their functional groups. The FTIR spectrum of pure Azilsartan medoxomil displays characteristic absorption bands. jetir.orgresearchgate.net For instance, the C=O stretching vibrations of the carboxyl and oxadiazole groups are observed in the regions of 1691-1779 cm⁻¹. jetir.orgresearchgate.net The N-H stretch is typically found around 2956 cm⁻¹, and the C-O-C stretch appears near 1033 cm⁻¹. jetir.org These spectral fingerprints are crucial for confirming the identity and integrity of the azilsartan molecule. Information on Raman spectroscopy for this compound is not as readily available in the reviewed literature but would similarly provide valuable information on the molecular vibrations and structural framework.
Table 4: Interpretation of FTIR Spectrum for Azilsartan Medoxomil
| Functional Group | Observed Peak (cm⁻¹) | Reported Peak Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 2956.81 jetir.org | 3000-2900 jetir.org |
| C=O (Aromatic) | 1779.05 jetir.org | 1800-1750 jetir.org |
| C=N Stretch | 1672.46 jetir.org | 1620-1710 jetir.org |
| C-O-C Stretch | 1033.58 jetir.org | 1050-950 jetir.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. In the context of pharmaceutical analysis, both solid-state and liquid-state high-resolution NMR are applied to provide detailed information about the molecular structure of antihypertensive drugs. nih.gov While specific NMR spectral data for this compound is not detailed in readily available literature, the application of ¹H NMR and ¹³C NMR would be standard practice for confirming its molecular identity.
For a complex molecule like this compound, which is a salt of azilsartan and choline (B1196258), NMR would serve to:
Confirm Structural Integrity: Verify the presence and connectivity of all atoms within both the azilsartan and the trimethylethanolamine (choline) moieties.
Identify Key Functional Groups: Characteristic chemical shifts would correspond to the protons and carbons in the ethoxy group, the benzimidazole (B57391) ring, the biphenyl (B1667301) system, the oxadiazole ring, and the carboxylate group of azilsartan, as well as the trimethyl and ethanol groups of the choline counter-ion.
Quantitative Analysis: Quantitative NMR (qNMR) could be employed for determining the purity of the substance and the precise stoichiometric ratio between azilsartan and the trimethylethanolamine counter-ion.
Stability Studies: NMR can detect structural changes or the formation of degradation products over time or under stress conditions. For instance, studies on the related drug olmesartan (B1677269) have used NMR to detect its conversion to a methylated analog in certain solvents. nih.gov
Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, would be instrumental in assigning all proton and carbon signals unambiguously and confirming the three-dimensional structure and conformation of the molecule. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS or MSⁿ) extends this capability by allowing for the structural characterization of molecules through controlled fragmentation. researchgate.net
For this compound, MS is critical for:
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the exact mass of the azilsartan anion and the trimethylethanolamine cation, confirming their elemental formulas. The computed exact mass of the parent compound azilsartan is 456.1441 Da, while this compound has a molecular weight of approximately 559.6 g/mol . nih.gov
Structural Elucidation: In MS/MS, the precursor ion (e.g., the protonated molecule of azilsartan, [M+H]⁺) is selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," which helps to confirm the structure. This is a powerful tool for distinguishing between isomers and identifying specific structural components. nih.gov
Impurity and Degradant Analysis: MS/MS is highly sensitive and selective, making it ideal for detecting and identifying trace-level impurities and degradation products in the API. nih.govnih.govmdpi.com
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a routine and powerful technique in pharmaceutical analysis due to its high sensitivity, specificity, and throughput. mdpi.com
Advanced Hyphenated Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying metabolites and degradation products in complex matrices. youtube.comresearchgate.netplos.org The method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
Metabolite Identification: Following administration, the prodrug azilsartan medoxomil is rapidly hydrolyzed to its active form, azilsartan. Azilsartan is then further biotransformed into two primary metabolites: M-I (formed by O-dealkylation) and M-II (formed by decarboxylation). An LC-MS/MS method has been developed to simultaneously determine azilsartan medoxomil, azilsartan, and metabolites M-I and M-II in human plasma. nih.gov This method is crucial for pharmacokinetic studies. nih.gov
Degradant Identification: Forced degradation studies are essential for understanding the stability of a drug substance. Azilsartan has been subjected to hydrolysis (acidic, alkaline, neutral), oxidation, heat, and photolysis to identify potential degradation products. nih.gov Using LC-MS techniques, several degradation products have been identified and characterized. nih.govresearchgate.net Characterization involves comparing the fragmentation patterns of the degradants with that of the parent drug. nih.gov
| Product ID | Chemical Name | Formation Condition | Identification Note |
|---|---|---|---|
| I | 2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acidic, Alkaline, Water Hydrolysis, Photolysis | Known process-related impurity |
| II | 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro- nih.govgoogle.comgoogle.comoxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid | Acidic, Alkaline, Water Hydrolysis, Photolysis | New degradation impurity (deethylated AZL) |
| III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acidic, Alkaline, Water Hydrolysis, Photolysis | New degradation impurity |
| IV | 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H- nih.govgoogle.comgoogle.comoxadiazol-5-one | Acidic, Alkaline, Water Hydrolysis, Photolysis | New degradation impurity (decarboxylated AZL) |
Solid-State Analytical Techniques
The solid-state properties of an API significantly influence its stability, solubility, and manufacturability. Techniques that characterize the solid form are therefore vital in pharmaceutical development.
X-Ray Powder Diffraction (XRPD) is the primary technique for the characterization of crystalline solids. improvedpharma.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. improvedpharma.comresearchgate.net This is critical for identifying and distinguishing between different polymorphs, solvates, or salts. improvedpharma.com Numerous crystalline forms of azilsartan have been identified and characterized by XRPD, each defined by a unique set of diffraction peaks at specific 2θ angles. google.comgoogle.com
| Crystalline Form | Characteristic 2θ Peaks (°) |
|---|---|
| Form A | 9.15, 18.34, 20.42, 21.49, 23.53 |
| Form C | 18.32, 21.85, 23.34, 24.60 |
| Form H | 7.52, 21.09, 22.05, 23.21 |
| Form J | 21.30, 22.81, 23.32 |
| Form K | 7.58, 8.52, 17.03, 21.16, 21.56, 22.14, 22.88 |
Note: The 2θ values may exhibit slight variations depending on the specific instrument and sample preparation. google.com
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study how a material's physical properties change with temperature. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govuniroma1.it It is used to determine:
Melting Point and Enthalpy of Fusion: Provides information on purity and crystalline structure.
Polymorphic Transitions: Detects conversions from one crystalline form to another.
Glass Transitions: Characterizes amorphous material.
Crystallization and Decomposition: Observes thermal stability and degradation events. researchgate.netmdpi.com
Different crystalline forms of azilsartan exhibit distinct melting points, which can be precisely measured by DSC. google.com
| Crystalline Form | Melting Point (°C) |
|---|---|
| Form G | 203.5 - 205.1 |
| Form I | 185.8 - 186.3 |
| Form J | 192.4 - 195.7 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov TGA is particularly useful for:
Quantifying Volatiles: Determining the content of water (hydrates) or residual solvents (solvates).
Thermal Stability: Identifying the temperature at which decomposition begins.
Decomposition Kinetics: Studying the rate and mechanism of thermal degradation. researchgate.net
Together, DSC and TGA provide a comprehensive profile of the thermal behavior of this compound, which is essential for defining storage conditions and ensuring product stability. researchgate.netnih.gov
Vibrational Spectroscopy for Polymorphic Characterization
Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, stands as a powerful, non-destructive analytical tool for the solid-state characterization of pharmaceutical compounds. In the context of this compound, these methods are invaluable for identifying and differentiating between its potential polymorphic forms. Polymorphs, being different crystalline structures of the same molecule, exhibit unique vibrational modes due to variations in their crystal lattice and molecular conformations. These differences translate into distinct spectral fingerprints, allowing for their qualitative and quantitative analysis.
The fundamental principle behind vibrational spectroscopy lies in the absorption or scattering of light by a molecule, which excites its vibrational modes. In FTIR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, revealing information about the functional groups and the molecular environment within the crystal. For Raman spectroscopy, the inelastic scattering of monochromatic light (typically from a laser) is analyzed. The resulting Raman shift provides insights into the vibrational, rotational, and other low-frequency modes in a system.
Research Findings and Applications
For instance, variations in the hydrogen bonding network involving the carboxylate group of the azilsartan anion and the hydroxyl group of the trimethylethanolamine cation would be expected to produce noticeable shifts in the O-H and C=O stretching frequencies in the FTIR spectra of different polymorphs. Similarly, the Raman spectra would likely show distinct differences in the low-wavenumber region (typically below 200 cm⁻¹), which corresponds to the collective vibrations of the crystal lattice. These lattice modes are highly characteristic of a specific polymorphic form.
Hypothetical Vibrational Spectroscopy Data for this compound Polymorphs
To illustrate the utility of these techniques, the following table presents hypothetical vibrational spectroscopy data for two fictional polymorphs of this compound, designated as Form A and Form B. This data exemplifies the types of spectral differences that would be expected and used for their differentiation.
Table 1: Hypothetical Vibrational Spectroscopy Peak Positions for this compound Polymorphs (Form A and Form B)
| Vibrational Mode | Hypothetical Peak Position - Form A (cm⁻¹) | Hypothetical Peak Position - Form B (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3350 | 3400 | FTIR |
| C-H Stretch | 2980 | 2985 | FTIR/Raman |
| C=O Stretch | 1710 | 1725 | FTIR |
| C=N Stretch | 1620 | 1615 | Raman |
| Benzimidazole Ring Vibration | 1450 | 1458 | Raman |
| C-O-C Stretch | 1250 | 1240 | FTIR |
| Lattice Phonon Mode 1 | 85 | 92 | Raman |
| Lattice Phonon Mode 2 | 50 | 65 | Raman |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
The differentiation between Form A and Form B in this hypothetical scenario would be based on the shifts in the peak positions. For example, the difference in the O-H stretching frequency could indicate a stronger hydrogen bonding network in Form A compared to Form B. The distinct peaks in the low-wavenumber region of the Raman spectra (Lattice Phonon Modes) would serve as unambiguous fingerprints for each polymorph.
In a quality control setting, these spectral differences would be used to develop methods for ensuring the batch-to-batch consistency of the desired polymorphic form of this compound. Quantitative analysis could also be performed to determine the percentage of a particular polymorph in a mixture, which is crucial for maintaining the consistent performance of the final drug product.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the intrinsic properties of sartan-class molecules. researchgate.net These methods provide a fundamental understanding of the electronic structure and its influence on the molecule's reactivity and spectroscopic characteristics.
The electronic properties of a drug molecule are fundamental to its interaction with a biological receptor. Quantum chemical methods are used to calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. inovatus.es
Studies on sartan-type molecules involve optimizing the molecular geometry and calculating these electronic parameters. For instance, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been used to determine the electronic structure of sartans. researchgate.net A review focusing on a computational study of azilsartan (B1666440) highlights its potent pharmacological properties, which are rooted in its specific electronic and three-dimensional structure. wjpmr.com The unique 5-oxo-1,2,4-oxadiazole ring in azilsartan, replacing the tetrazole ring found in many other sartans, significantly influences its electronic distribution and interaction capabilities. nih.gov This modification is a key factor in its high-affinity binding to the AT1 receptor. nih.gov
Quantum chemical calculations are also utilized to predict vibrational spectra, such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.net Theoretical calculations of vibrational frequencies for sartans have been performed and compared with experimental data. researchgate.net These studies show a very good agreement between the scaled theoretical wavenumbers and the experimental values, allowing for detailed interpretation of the spectra. researchgate.net Such analyses help to confirm the molecular structure and understand the vibrational modes associated with different functional groups within the molecule, which can be correlated with its bioactive conformation. researchgate.netmdpi.com While specific studies focusing solely on azilsartan trimethylethanolamine are not prevalent, the methodologies applied to closely related sartans like candesartan (B1668252) and valsartan (B143634) are directly applicable. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as azilsartan, and its protein target, the Angiotensin II Type 1 Receptor (AT1R). These simulations provide a dynamic, atomic-level view of the binding process.
Molecular docking studies have been instrumental in elucidating the binding mode of azilsartan within the AT1R. nih.govmdpi.com These models reveal that azilsartan occupies the same primary binding pocket as other sartans but establishes a unique and stronger set of interactions. nih.gov A key finding is the critical role of azilsartan's 5-oxo-1,2,4-oxadiazole moiety. This group forms a stronger hydrogen bond with the amino acid residue Gln257 in the receptor compared to the tetrazole ring of candesartan. nih.gov Molecular modeling suggests a hydrogen bond distance of 2.6 Å for azilsartan with Gln257, which is significantly shorter than the 3.3 Å distance observed for candesartan, indicating a more robust interaction. nih.gov
In addition to Gln257, other key amino acid residues in the AT1R that interact with azilsartan include Tyr113 and Lys199. nih.govthebiogrid.org These interactions collectively contribute to azilsartan's tight binding, slow dissociation from the receptor, and potent inverse agonist activity. nih.govdrugbank.com The benzimidazole (B57391) carboxylic acid portion of the molecule also plays a crucial role in anchoring the drug within the binding site. thebiogrid.org
| Azilsartan Moiety | Interacting AT1R Residue | Type of Interaction | Significance |
|---|---|---|---|
| 5-oxo-1,2,4-oxadiazole ring | Gln257 | Hydrogen Bonding (2.6 Å) | Stronger interaction than other sartans, contributes to high affinity and inverse agonism. nih.gov |
| Biphenyl (B1667301) group | Tyr113 | Hydrophobic/Aromatic | Critical for blocking Ang II-induced receptor activation. thebiogrid.org |
| Benzimidazole group | Lys199 | Ionic/Hydrogen Bonding | Important for anchoring the ligand in the binding pocket. nih.gov |
Conformational analysis reveals the three-dimensional shape that a molecule adopts. For azilsartan, studies have identified several flexible torsion angles, particularly around the biphenyl and benzimidazole groups, which allow it to adopt an optimal conformation for binding to the AT1R. mdpi.com
Molecular dynamics (MD) simulations, often extending for microseconds, are used to study the stability of the ligand-receptor complex and the conformational changes that occur upon binding. nih.govresearchgate.net These simulations provide insights into the flexibility of both the drug and the receptor, which is crucial for the binding process. nih.gov
Binding free energy calculations estimate the affinity of a ligand for its target. Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to compute these energies. nih.govmdpi.com While specific prospective studies detailing the binding free energy of this compound are not widely published, the principles of these calculations are central to modern drug design. chemrxiv.org Retrospective analyses and calculations for similar ligand-protein systems show that these methods can rank compounds with reasonable accuracy, guiding lead optimization in drug discovery projects. mdpi.comchemrxiv.org The goal is to calculate the change in Gibbs free energy (ΔG) upon binding, which is directly related to the binding affinity.
| Method | Principle | Application |
|---|---|---|
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Based on a thermodynamic cycle where one ligand is "alchemically" transformed into another in both the solvent and the protein binding site. nih.gov | Calculates the relative binding free energy (ΔΔG) between two ligands. Considered highly rigorous but computationally expensive. chemrxiv.org |
| MM/PBSA and MM/GBSA | An end-point method that calculates binding energy by combining molecular mechanics energies with solvation free energies (calculated using Poisson-Boltzmann or Generalized Born models) from snapshots of an MD simulation. mdpi.com | Less computationally demanding than FEP/TI, often used for re-ranking docked poses and estimating binding affinities. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The design process for the sartan class of drugs is a prime example of where SAR principles were applied to optimize a lead compound. mdpi.com
In QSAR studies, molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. A mathematical model is then developed to correlate these descriptors with the observed biological activity, such as the inhibitory concentration (IC50) against a target. nih.gov
For angiotensin II receptor blockers, SAR studies have established the importance of several structural features for potent antagonism:
An acidic group (like a carboxylic acid or a tetrazole/oxadiazole ring) to mimic the C-terminal carboxylate or Tyr4 phenol (B47542) of angiotensin II. wikipedia.org
A biphenyl scaffold to correctly position the functional groups. wikipedia.org
An imidazole (B134444) or benzimidazole ring system with specific substituents that occupy a hydrophobic pocket in the receptor. mdpi.com
Predictive Models for Pharmacological Activity
Predictive computational models are used to estimate the pharmacological activity of compounds before their synthesis, saving time and resources. patsnap.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical and structural properties. For ARBs, these models aim to predict their binding affinity to the AT1 receptor and their resulting antihypertensive efficacy.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. mdpi.compatsnap.com QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known ARBs, researchers can build models that predict the activity of novel, untested structures. These models help identify which molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) are crucial for potent AT1 receptor blockade.
Molecular docking simulations are another powerful predictive tool. patsnap.com These computer-based methods predict the preferred orientation of a ligand (like azilsartan) when bound to its receptor target (the AT1 receptor). By simulating the interaction at an atomic level, docking can estimate the binding energy, which is correlated with binding affinity (e.g., IC50 values). ncats.io This allows for the virtual screening of large compound libraries and provides a structural hypothesis for how the ligand binds, guiding further design. patsnap.com
Table 1: Predictive Models in ARB Design
| Model Type | Description | Application in ARB Development | Example Insights |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Develops statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. patsnap.com | To predict the antihypertensive potency of new ARB analogs and to identify key physicochemical properties required for high affinity. | Identifying the optimal electronic and steric properties for substituents on the imidazole or benzimidazole ring. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein by simulating their interaction. patsnap.com | To visualize how ARBs like azilsartan fit into the AT1 receptor binding pocket and to estimate their binding affinity. nih.gov | Revealing key hydrogen bonds and hydrophobic interactions between the ARB and receptor residues, such as the interaction of the acidic moiety with basic residues in the binding pocket. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, acidic/basic centers) required for biological activity. nih.gov | To create a 3D template of the essential features of an effective AT1 receptor antagonist, which can be used to design novel molecular scaffolds. | Defining the required spatial relationship between the acidic group, the biphenyl scaffold, and the heterocyclic system for optimal receptor blockade. |
Identification of Key Structural Features for Receptor Binding
The high potency of azilsartan stems from its optimized structure, where each component plays a specific role in binding to the AT1 receptor. SAR studies have elucidated the function of these key structural motifs, which are common across the sartan class but refined in azilsartan for superior activity. wjpmr.comwikipedia.org
The Biphenyl-Methyl Scaffold : This rigid backbone is a hallmark of most potent sartans. wikipedia.org It acts as a structural framework, orienting the other critical functional groups in the correct three-dimensional arrangement to fit within the AT1 receptor's binding pocket.
The Acidic Heterocycle (5-oxo-1,2,4-oxadiazole) : The acidic group is crucial for mimicking the C-terminal carboxylate of angiotensin II's phenylalanine or the hydroxyl group of its tyrosine residue. nih.gov This moiety forms a key ionic or hydrogen bond interaction with a positively charged residue, such as an arginine, in the receptor binding site. nih.gov In early ARBs like losartan (B1675146), a tetrazole ring served this function. Azilsartan features a 5-oxo-1,2,4-oxadiazole ring, which acts as a bioisosteric replacement for the tetrazole or a simple carboxylic acid. mdpi.com This modification can enhance binding affinity and improve pharmacokinetic properties.
The Benzimidazole Core : Losartan, the first ARB, contains an imidazole ring. wjpmr.com Later-generation ARBs, including candesartan and azilsartan, incorporate a benzimidazole ring system. This larger heterocyclic structure can form more extensive interactions (e.g., hydrophobic or pi-stacking interactions) with the receptor, contributing to higher binding affinity.
Table 2: Role of Key Structural Features in Azilsartan
| Structural Feature | Function in Receptor Binding | Significance |
|---|---|---|
| Biphenyl-Methyl Group | Provides the structural scaffold to correctly position other functional groups for optimal interaction with the receptor. | A common feature in most potent sartans, essential for the correct 3D conformation. wikipedia.org |
| 5-oxo-1,2,4-oxadiazole Ring | Acts as the primary acidic moiety, forming a critical ionic/hydrogen bond interaction with the AT1 receptor. mdpi.comnih.gov | A bioisostere of the tetrazole or carboxylate group, contributing to high affinity and favorable pharmacokinetic properties. |
| Benzimidazole Core | A rigid heterocyclic system that provides multiple points of interaction with the receptor, improving upon the simpler imidazole ring of losartan. | Enhances binding affinity through increased hydrophobic and potential pi-stacking interactions. |
| 2-Ethoxy Group | Occupies a hydrophobic pocket in the AT1 receptor. | Contributes to the overall binding energy and affinity. |
| 7-Carboxylate Group | Provides an additional acidic interaction point with the receptor. | Increases the molecule's binding affinity and contributes to its potent antagonist activity. nih.gov |
De Novo Drug Design and Lead Optimization Strategies (in the context of ARBs)
The development of the ARB class of drugs is a classic example of successful lead optimization. wikipedia.org The process began with lead compounds and, through iterative cycles of design, synthesis, and testing, produced progressively better drugs, culminating in highly potent agents like azilsartan. wjpmr.compatsnap.com
The initial lead for the sartan family was losartan, which emerged from screening and modifying peptide antagonists of angiotensin II. wikipedia.org While effective, losartan itself is a prodrug that is metabolized to a more potent active form, EXP3174. wikipedia.org This active metabolite became a new lead compound for the development of subsequent ARBs. The goal of lead optimization is to improve upon the lead's properties, including efficacy, selectivity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govdanaher.com
Key strategies employed in the optimization of ARBs include:
Structural Simplification and Modification : Early ARBs were often complex. Strategies to simplify structures while retaining or improving activity were employed. nih.gov For example, the imidazole ring of losartan was replaced with an acylated amino acid in valsartan and a benzimidazole in candesartan, leading to different binding characteristics and pharmacokinetic profiles. wikipedia.org
Bioisosteric Replacement : This is a core strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. patsnap.com The most significant example in the sartan class is the replacement of the tetrazole ring found in losartan and valsartan. While a potent acidic mimic, the tetrazole ring can present challenges in synthesis and metabolism. The development of azilsartan with its 5-oxo-1,2,4-oxadiazole ring is a prime example of successful bioisosteric replacement to achieve superior potency. mdpi.com
Structure-Based and Pharmacophore-Oriented Design : As understanding of the AT1 receptor and the ARB pharmacophore grew, design became more rational and less reliant on random screening. mdpi.comnih.gov By understanding the key interactions—an acidic head, a central hydrophobic body, and additional interaction sites—chemists could design new molecules like azilsartan that fit the receptor more perfectly, leading to stronger and more prolonged receptor blockade. nih.gov This rational approach allowed for the fine-tuning of affinity and selectivity, resulting in the high potency observed with azilsartan. researchgate.net
Table 3: Lead Optimization from Losartan to Azilsartan
| Compound | Key Structural Features | Improvement/Optimization Strategy |
|---|---|---|
| Losartan (Lead Compound) | Biphenyl-tetrazole, Imidazole ring with hydroxymethyl group. | First orally active non-peptide ARB. Its active metabolite, EXP3174 (with a carboxyl group), showed higher potency and became a model for later ARBs. wikipedia.org |
| Valsartan | Biphenyl-tetrazole, Acylated valine amino acid instead of a heterocycle. | Structural modification of the heterocyclic core to explore different binding interactions. wikipedia.org |
| Candesartan | Biphenyl-tetrazole, Benzimidazole ring. | Replacement of imidazole with benzimidazole to increase receptor interactions and binding affinity. wikipedia.org |
| Azilsartan | Biphenyl-oxadiazole, Benzimidazole ring with ethoxy and carboxylate groups. | Bioisosteric replacement of tetrazole with an oxadiazole ring and further optimization of the benzimidazole core for superior potency and receptor binding. mdpi.comwjpmr.com |
Formulation Science Research and Stability Profiling
Stability Studies and Degradation Kinetics
The inherent stability of an active pharmaceutical ingredient (API) is a key determinant of its shelf-life and therapeutic performance. Stability studies are conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors.
Intrinsic Stability of Azilsartan (B1666440) Trimethylethanolamine Under Various Stress Conditions
Forced degradation studies are a important part of the drug development process, providing insights into the intrinsic stability of a molecule. While specific data for azilsartan trimethylethanolamine is limited in publicly available literature, studies on the closely related azilsartan medoxomil and azilsartan provide a strong indication of the potential degradation pathways. These studies subject the drug substance to a range of stress conditions, including hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.
Research on azilsartan and its medoxomil prodrug has shown that the molecule is susceptible to degradation under both acidic and alkaline conditions. nih.govbostonsciencepublishing.usnih.gov Under acidic hydrolysis, degradation is observed, while the compound is found to be particularly labile to alkaline hydrolysis. bostonsciencepublishing.usnih.gov Oxidative conditions also lead to the formation of degradation products. nih.gov Conversely, the molecule has demonstrated stability against dry heat and photolytic stress in some studies. nih.gov
A study on azilsartan medoxomil identified the formation of four primary degradation products under various stress conditions. These were characterized using techniques like LC-MS-TOF (Liquid Chromatography-Mass Spectrometry-Time of Flight) and were identified as 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid, deethylated azilsartan, a diazirin derivative, and decarboxylated azilsartan. nih.gov One of these was a known process-related impurity, while the other three were newly identified degradation impurities. nih.gov
The following table summarizes the typical degradation behavior of the azilsartan molecule based on studies of related forms.
Table 1: Summary of Forced Degradation Studies on Azilsartan and its Medoxomil Form
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic Hydrolysis | Degradation observed | nih.govbostonsciencepublishing.usnih.gov |
| Alkaline Hydrolysis | Significant degradation | bostonsciencepublishing.usnih.gov |
| Oxidative (e.g., H₂O₂) | Degradation observed | nih.gov |
| Thermal (Dry Heat) | Generally stable | nih.gov |
| Photolytic | Generally stable | nih.gov |
It is crucial to note that while these findings for azilsartan and azilsartan medoxomil are informative, the trimethylethanolamine salt form may exhibit a unique stability profile due to the influence of the counter-ion. Therefore, specific forced degradation studies on this compound are essential for a complete understanding of its stability.
Kinetics and Thermodynamics of Degradation Pathways
The study of degradation kinetics provides quantitative information on the rate at which a drug substance degrades. This is essential for predicting the shelf-life of a product. Kinetic studies on the acidic degradation of azilsartan medoxomil have been performed. nih.gov By conducting these studies at various temperatures, thermodynamic parameters such as the activation energy for the degradation process can be calculated using the Arrhenius equation. nih.gov
These kinetic investigations often reveal the order of the degradation reaction, which can be zero-order, first-order, or more complex. For instance, the degradation of some drugs under certain conditions follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug. nih.gov From the rate constants obtained, important parameters like the half-life (t₁/₂) and shelf-life (t₉₀) of the drug under specific conditions can be determined. nih.gov
Influence of Environmental Factors (e.g., pH, light, temperature, humidity) on Stability
Environmental factors play a significant role in the stability of pharmaceutical products. As indicated by forced degradation studies, pH is a critical factor influencing the stability of the azilsartan molecule, with increased degradation observed in both acidic and alkaline media. nih.govbostonsciencepublishing.usnih.gov This highlights the importance of controlling the pH in any liquid or semi-solid formulations of this compound.
While some studies suggest that the azilsartan molecule is relatively stable to light and temperature under dry conditions, the presence of humidity can accelerate degradation processes, particularly in the solid state. nih.gov Therefore, appropriate packaging that protects the drug substance from light and moisture is essential to ensure its stability throughout its shelf life.
Excipient Compatibility Research
Pharmaceutical excipients are essential components of most dosage forms, serving various functions such as fillers, binders, disintegrants, and lubricants. However, interactions between the API and excipients can affect the stability and bioavailability of the drug.
Solid-State Interactions with Pharmaceutical Excipients
Solid-state interactions between an API and excipients can be physical or chemical in nature. These interactions can lead to changes in the physical properties of the drug, such as its melting point, crystallinity, and dissolution rate, or result in the formation of degradation products.
Several analytical techniques are employed to screen for potential incompatibilities in the pre-formulation stage. These include:
Differential Scanning Calorimetry (DSC): This thermo-analytical technique is used to detect physical interactions by observing changes in the melting point, the appearance of new peaks, or variations in the enthalpy of melting of the API in the presence of an excipient.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for detecting chemical interactions. The disappearance of characteristic peaks of the API or the appearance of new peaks in the spectrum of the API-excipient mixture can indicate a chemical reaction.
X-Ray Powder Diffraction (XRPD): XRPD is used to assess changes in the solid-state nature of the API, such as a transition from a crystalline to an amorphous form, which can impact stability and dissolution.
While specific solid-state compatibility studies for this compound with a wide range of excipients are not documented in the public domain, the methodologies described are standard industry practice. Such studies are a regulatory requirement and are crucial for the selection of appropriate excipients for a stable formulation.
Identification of Incompatible Excipient Combinations
The primary goal of excipient compatibility testing is to identify and avoid excipients that are incompatible with the API. Incompatibility can manifest as a loss of potency of the API, the formation of toxic degradation products, or undesirable changes in the physical characteristics of the dosage form.
Given the susceptibility of the azilsartan molecule to hydrolysis, particularly in alkaline conditions, excipients with a basic character or those that contain significant amounts of moisture should be carefully evaluated. For example, certain lubricants or fillers might have a high pH in an aqueous environment, which could potentially destabilize the drug.
Without specific published data on incompatible excipients for this compound, formulators would need to conduct thorough compatibility studies with a range of commonly used pharmaceutical excipients to establish a list of suitable and unsuitable candidates for formulation development.
Polymorphism and Solid-State Forms Research
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability, which can significantly influence a drug's formulation, manufacturability, and therapeutic performance.
Characterization of Different Polymorphic Forms and Solvates
The characterization of different polymorphic forms and solvates is a fundamental step in pharmaceutical development. This process typically involves techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and various spectroscopic methods to identify and describe the unique solid-state forms of a compound.
Despite the known importance of such studies, specific research detailing the existence or characterization of different polymorphic forms or solvates of this compound is not available in the public domain. While extensive data exists for other forms, such as azilsartan medoxomil and its potassium salt, this information cannot be extrapolated to the trimethylethanolamine salt. google.comgoogle.comtdcommons.orggoogle.com
Impact of Polymorphism on Formulation Performance (e.g., dissolution behavior)
As no specific polymorphic forms of this compound have been characterized in the available literature, there is consequently no research on the impact of such polymorphism on its formulation performance. Studies on related azilsartan compounds show that different crystalline forms do significantly affect dissolution, but this specific information for the trimethylethanolamine salt is absent. mdpi.comnih.gov
Dissolution Behavior Research (for solid forms)
Dissolution testing is a critical quality control measure and a key indicator of a drug's in-vivo performance. It measures the rate and extent to which a drug substance dissolves from its solid form into a liquid medium.
Influence of Formulation Variables on Dissolution
The dissolution of a drug from its dosage form can be significantly influenced by various formulation variables, including the choice and concentration of excipients (e.g., fillers, binders, disintegrants), particle size of the API, and manufacturing processes.
Research detailing how formulation variables specifically affect the dissolution of this compound has not been published. Studies on the prodrug, azilsartan medoxomil, have shown that formulation strategies like creating solid dispersions or nanoemulsions can enhance dissolution, but similar development work for this compound is not documented in the available literature. jneonatalsurg.comnih.govresearchgate.net
Emerging Research Avenues and Translational Perspectives for Azilsartan
Emerging research into the chemical compound azilsartan (B1666440) is exploring innovative strategies to enhance its therapeutic profile and understand its mechanisms of action from a translational perspective. These investigations are primarily focused on advanced drug delivery systems, the influence of genetic factors on its metabolism in preclinical models, and the use of high-throughput technologies for target validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
